molecular formula C8H11NO3S B3424438 N-[2-(hydroxymethyl)phenyl]methanesulfonamide CAS No. 347839-76-3

N-[2-(hydroxymethyl)phenyl]methanesulfonamide

Cat. No. B3424438
Key on ui cas rn: 347839-76-3
M. Wt: 201.25 g/mol
InChI Key: IOXWRKGTSWFDAU-UHFFFAOYSA-N
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Patent
US09265772B2

Procedure details

The title compound was synthesized according to the method described in WO 2008/073956 A2. To a solution of N-(2-(hydroxymethyl)phenyl)methanesulfonamide (3.44 g, 17.1 mmol) in anhydrous methylene chloride (68 mL) was added manganese dioxide (85% Aldrich, 17 g) and the mixture was stirred at ambient temperature overnight. Additional manganese dioxide (1.6 g) was added and the mixture stirred at 30° C. for 8 hours. The mixture was filtered through Celite, washing with methylene chloride, and the organic solution concentrated. The crude residue was purified by silica gel column chromatography (40-60% ethyl acetate in hexanes) to give a white solid (2.1 g, 62%). 1H NMR (CDCl3, 300 MHz) δ 10.59 (br s, 1H), 9.91 (s, 1H), 7.75-7.59 (m, 3H) 7.28-7.23 (t, 1H, J=7.5 Hz), 3.12 (s, 3H).
[Compound]
Name
2008/073956 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
solvent
Reaction Step Two
Quantity
17 g
Type
catalyst
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Three
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[O:1] |f:2.3.4|

Inputs

Step One
Name
2008/073956 A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.44 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)NS(=O)(=O)C
Name
Quantity
68 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
17 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
1.6 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at 30° C. for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washing with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (40-60% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C1=C(C=CC=C1)NS(=O)(=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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